2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane
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Overview
Description
2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane is a chemical compound with the molecular formula C8H3F4IO2 and a molecular weight of 334.01 g/mol . It is characterized by the presence of four fluorine atoms and one iodine atom attached to a benzodioxane ring. This compound is used primarily in research settings and has various applications in chemistry and related fields.
Preparation Methods
The synthesis of 2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane typically involves the iodination of a tetrafluorobenzodioxane precursor. . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these processes are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different substituent using palladium catalysts and boronic acids.
Scientific Research Applications
2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and bioactive molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of new drugs.
Industry: It is used in the production of specialized materials and chemicals, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane involves its interaction with specific molecular targets, depending on its application. In chemical reactions, the fluorine and iodine atoms play crucial roles in determining the reactivity and selectivity of the compound. The pathways involved often include nucleophilic substitution and coupling reactions, where the iodine atom is a key site for reactivity .
Comparison with Similar Compounds
2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane can be compared with other fluorinated benzodioxane compounds, such as:
2,2,3,3-Tetrafluoro-1,4-butanediol: This compound has similar fluorine content but lacks the iodine atom, leading to different reactivity and applications.
1-Iodo-2,3,5,6-tetrafluorobenzene: This compound shares the iodine and fluorine atoms but has a different ring structure, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms on the benzodioxane ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-6-iodo-1,4-benzodioxine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4IO2/c9-7(10)8(11,12)15-6-3-4(13)1-2-5(6)14-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORVVJZMYHSJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)OC(C(O2)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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